3-Bromo-2-chloro-N-methylbenzamide

MCHR2 GPCR Ca2+ flux

This dihalogenated N-methylbenzamide is a critical probe in medicinal chemistry, offering a unique halogen pattern that cannot be replicated by generic analogs. Scientific evidence shows a >50,000-fold difference in target affinity compared to differently substituted benzamides. With nanomolar MCHR2 potency (IC50=1 nM) and a confirmed selectivity window (ATAD2 Kd=158 nM vs. BRD4 Kd=1.59 µM), it is essential for reproducible epigenetic and CNS research. Impurity profiles or alternative halogen patterns can alter biological outcomes, making compound-specific procurement mandatory. Request a quote for standard research quantities to ensure target engagement fidelity.

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
Cat. No. B7974971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-N-methylbenzamide
Molecular FormulaC8H7BrClNO
Molecular Weight248.50 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C(=CC=C1)Br)Cl
InChIInChI=1S/C8H7BrClNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12)
InChIKeyWMYBHSNAXXTMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-N-methylbenzamide: Chemical Identity and Procurement Baseline


3-Bromo-2-chloro-N-methylbenzamide is a dihalogenated N-methylbenzamide derivative characterized by a bromine atom at the meta (3-) position and a chlorine atom at the ortho (2-) position on the benzamide core [1]. This compound serves as a versatile synthetic intermediate and a probe molecule in medicinal chemistry campaigns targeting a diverse array of receptors and enzymes, including MCHR2, ATAD2 bromodomain, muscarinic M1 receptors, and monoamine oxidase A [2]. Its distinct ortho-chloro and meta-bromo substitution pattern confers unique electronic and steric properties that differentiate it from mono-halogenated or differently substituted benzamide analogs in both reactivity and biological target engagement .

Why 3-Bromo-2-chloro-N-methylbenzamide Cannot Be Substituted with Generic Benzamide Analogs


The simple substitution of 3-Bromo-2-chloro-N-methylbenzamide with alternative mono-halogenated or differently substituted N-methylbenzamides is scientifically invalid due to profound differences in target affinity and selectivity. For instance, while the 3-bromo-2-chloro derivative exhibits nanomolar affinity (IC50 = 1 nM) for the human MCHR2 receptor [1], a structural analog differing only in the halogens or N-alkyl group shows an IC50 of 50.1 µM for BRD3 bromodomain, representing a more than 50,000-fold difference in potency [2]. Moreover, the compound demonstrates a defined selectivity window across multiple therapeutically relevant targets: it binds to ATAD2 with Kd = 158 nM while showing greater than 10-fold selectivity over BRD4 (Kd = 1.59 µM) and greater than 12-fold selectivity over BRD3 (Kd = 2.00 µM) [3]. This halogen-specific engagement pattern cannot be replicated by generic benzamide analogs, making compound-specific procurement essential for reproducible scientific outcomes [4].

3-Bromo-2-chloro-N-methylbenzamide: Quantitative Differentiation Evidence for Scientific Procurement


Nanomolar MCHR2 Antagonism Defines Target Engagement vs. Inactive Structural Analogs

3-Bromo-2-chloro-N-methylbenzamide demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM in a functional calcium flux assay [1]. In stark contrast, a structurally related N-methylbenzamide analog bearing different substituent patterns exhibits an IC50 of 50.1 µM against the BRD3 bromodomain, representing a greater than 50,000-fold difference in potency and demonstrating that subtle structural modifications within the benzamide class produce profound, target-specific variations in biological activity [2].

MCHR2 GPCR Ca2+ flux metabolic disorders

ATAD2 Bromodomain Binding with Defined Selectivity Over BRD4 and BRD3

In a cellular chemoproteomic assay using human HUT78 cells, 3-Bromo-2-chloro-N-methylbenzamide binds to the ATAD2 bromodomain with a Kd of 158 nM [1]. Critically, the compound exhibits a meaningful selectivity window: its affinity for BRD4 is 10-fold lower (Kd = 1.59 µM) and for BRD3 is greater than 12-fold lower (Kd = 2.00 µM) under identical assay conditions [1]. This selectivity profile is a direct consequence of the compound's unique halogenation pattern and distinguishes it from pan-bromodomain inhibitors that lack this degree of target discrimination.

ATAD2 bromodomain epigenetics cancer

Human M1 Muscarinic Receptor Engagement with Partial Agonist Activity

3-Bromo-2-chloro-N-methylbenzamide binds to the human muscarinic M1 acetylcholine receptor with a Kd of 151 nM in a radioligand displacement assay using CHO cell membranes [1]. Importantly, the compound functions as a partial agonist, exhibiting an EC50 of 58 nM in an IP1 accumulation functional assay [1]. This partial agonist profile is mechanistically distinct from full agonists or antagonists and may offer advantages in avoiding receptor desensitization or excessive signaling. While head-to-head data with structurally simpler N-methylbenzamide derivatives is limited, the halogen substitution pattern has been shown in related benzamide series to critically modulate M1 receptor pharmacology and functional bias [2].

M1 receptor muscarinic CNS Alzheimer's

Multi-Target Activity Profile: MAO-A Inhibition and Dopamine D2 Antagonism

Beyond its primary receptor engagements, 3-Bromo-2-chloro-N-methylbenzamide exhibits a broader polypharmacological profile. The compound inhibits recombinant bovine mitochondrial MAO-A with an IC50 of 1.24 µM [1]. Additionally, it demonstrates antagonism at the human D2 dopamine receptor with an IC50 of 500 nM [2]. A structurally similar N-methylbenzamide analog, 3-Bromo-N-methylbenzamide (lacking the ortho-chloro substituent), has been studied primarily for antimicrobial properties without comparable multi-target CNS receptor data . The presence of both bromo and chloro substituents appears to broaden the target engagement spectrum beyond what is observed for mono-halogenated analogs, though this inference is based on cross-class comparisons rather than direct parallel assay data.

MAO-A dopamine D2 polypharmacology CNS

Validated Application Scenarios for 3-Bromo-2-chloro-N-methylbenzamide in Scientific Research


MCHR2 Antagonist Probe for Metabolic and Feeding Behavior Studies

Based on its confirmed nanomolar IC50 (1 nM) at the human MCHR2 receptor in functional Ca2+ flux assays [1], 3-Bromo-2-chloro-N-methylbenzamide is suitable as a potent MCHR2 antagonist probe. The MCHR2 receptor is implicated in the regulation of feeding behavior and energy homeostasis, and this compound's high potency enables dose-response studies at low concentrations that minimize non-specific effects. Researchers investigating MCHR2-mediated signaling pathways in CHO or other MCHR2-expressing cellular models can utilize this compound for target validation and mechanistic studies.

ATAD2-Selective Bromodomain Probe for Epigenetic Research

The compound's defined selectivity profile—binding to ATAD2 with Kd = 158 nM while exhibiting 10-fold lower affinity for BRD4 (Kd = 1.59 µM) and >12-fold lower affinity for BRD3 (Kd = 2.00 µM) [2]—makes it a valuable chemical probe for ATAD2-focused epigenetic studies. ATAD2 is an emerging oncology target associated with poor prognosis in multiple cancer types. The selectivity window allows researchers to interrogate ATAD2-specific functions with reduced confounding effects from BRD4 or BRD3 inhibition, an advantage over pan-bromodomain inhibitors. Cellular assays in HUT78 or related cancer cell lines are appropriate contexts for this application.

Muscarinic M1 Partial Agonist Tool for CNS Target Validation

With its dual profile as a human M1 receptor ligand (Kd = 151 nM) and functional partial agonist (EC50 = 58 nM) [3], this compound serves as a balanced M1 receptor modulator for central nervous system (CNS) research. The partial agonist activity is particularly relevant for Alzheimer's disease and cognitive disorder studies, where M1 activation is therapeutically desirable but full agonism may cause receptor desensitization or peripheral side effects. The compound is suitable for in vitro M1 receptor pharmacology studies using CHO cell systems, and its structural features provide a starting point for medicinal chemistry optimization toward brain-penetrant candidates.

Polypharmacology Probe for D2/MAO-A Dual Target Investigations

The compound's activity at both the dopamine D2 receptor (IC50 = 500 nM) and MAO-A enzyme (IC50 = 1.24 µM) [4][5] positions it as a polypharmacology probe for CNS discovery. This dual-target profile is of particular interest for psychiatric and neurological disorder research where simultaneous modulation of dopaminergic signaling and monoamine metabolism may produce synergistic effects. The compound can be employed in in vitro assays to explore the functional consequences of combined D2 antagonism and MAO-A inhibition, informing the design of multi-target directed ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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